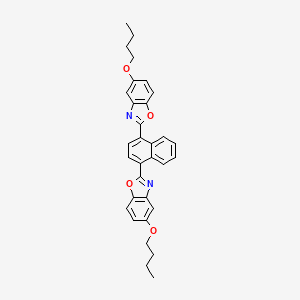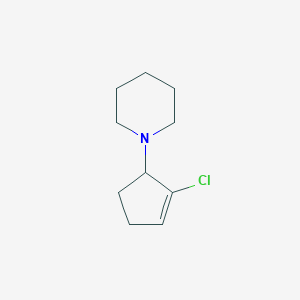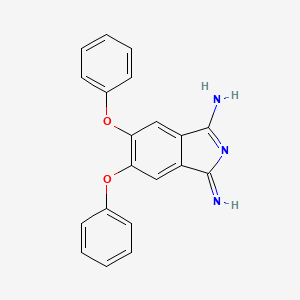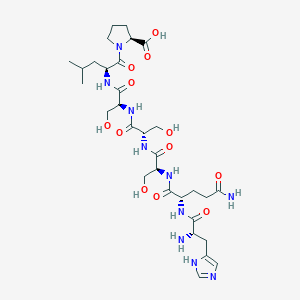![molecular formula C14H20N2O4 B14247952 N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine CAS No. 473690-09-4](/img/structure/B14247952.png)
N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine is a compound that combines the structural elements of L-isoleucine, an essential amino acid, with a 4-methoxyphenyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine typically involves the reaction of L-isoleucine with 4-methoxyphenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
L-isoleucine+4-methoxyphenyl isocyanate→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-[(4-Hydroxyphenyl)carbamoyl]-L-isoleucine.
Reduction: Formation of N-[(4-Methoxyphenyl)amino]-L-isoleucine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Methoxyphenyl)carbamoyl]-L-valine
- N-[(4-Methoxyphenyl)carbamoyl]-L-leucine
- N-[(4-Methoxyphenyl)carbamoyl]-L-alanine
Uniqueness
N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine is unique due to its specific combination of the 4-methoxyphenyl carbamoyl group with L-isoleucine. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
473690-09-4 |
|---|---|
Molecular Formula |
C14H20N2O4 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
(2S,3S)-2-[(4-methoxyphenyl)carbamoylamino]-3-methylpentanoic acid |
InChI |
InChI=1S/C14H20N2O4/c1-4-9(2)12(13(17)18)16-14(19)15-10-5-7-11(20-3)8-6-10/h5-9,12H,4H2,1-3H3,(H,17,18)(H2,15,16,19)/t9-,12-/m0/s1 |
InChI Key |
QGJAFAIXCRURHK-CABZTGNLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)NC1=CC=C(C=C1)OC |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Ethyl-1-methyl-2-[(pyridin-3-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14247875.png)

![3-Benzoylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14247891.png)
![([1,1'-Biphenyl]-2-yl)(dibutyl)phosphane](/img/structure/B14247893.png)

![(E)-N-[(Dimethylamino)methylidene]-L-glutamic acid](/img/structure/B14247910.png)
![1-(4-Bromophenyl)-2-[4-(octyloxy)phenyl]ethane-1,2-dione](/img/structure/B14247925.png)


![[(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene](/img/structure/B14247944.png)

![3-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-7-[[6-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B14247953.png)
![4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-N-cyclohexyl-2-pyridylamine](/img/structure/B14247955.png)

